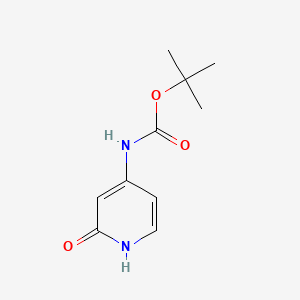

4-(Boc-amino)-2-hydroxypyridine

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(2-oxo-1H-pyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h4-6H,1-3H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJZRTVKUGFQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(Boc-amino)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 4-(Boc-amino)-2-hydroxypyridine, also referred to as tert-butyl (2-hydroxypyridin-4-yl)carbamate. Due to its role as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents, a thorough understanding of its properties is essential. This document compiles available data, provides a detailed synthetic protocol, and presents a logical workflow for its preparation.

Core Physicochemical Properties

Quantitative data for this compound is primarily based on its molecular formula and calculated values, with limited experimentally determined properties publicly available. The following table summarizes its core identifiers and properties.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(2-oxo-1H-pyridin-4-yl)carbamate | |

| CAS Number | 1363383-37-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=O)NC=C1 | |

| InChI Key | DRZYCRFOGWMEES-UHFFFAOYSA-N | [3] |

| Appearance | Solid (predicted) | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Good solubility in common organic solvents such as dichloromethane and N,N-dimethylformamide (DMF) is expected. Limited solubility in water is predicted due to the hydrophobic Boc protecting group. | [5] |

| pKa | Not available | |

| LogP (calculated) | 1.9 | [3] |

Comparative Physicochemical Data of Precursor and Related Analogs

To provide context for the properties of this compound, the following table details the experimentally determined physicochemical properties of its precursor, 4-amino-2-hydroxypyridine, and other related aminopyridine and hydroxypyridine isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 4-Amino-2-hydroxypyridine | C₅H₆N₂O | 110.11 | 219-221 | 310.7 (Predicted) | 11.49 (Predicted) |

| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 155-158 | 273 | 9.11 |

| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 57.5-58.1 | 210.6 | 6.86 |

| 2-Hydroxypyridine | C₅H₅NO | 95.10 | 105-107 | 281 | 11.7 (Acidic) / 2.43 (Basic) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 4-amino-2-hydroxypyridine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure in organic chemistry for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.

Materials:

-

4-amino-2-hydroxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution: Dissolve 4-amino-2-hydroxypyridine in a suitable solvent such as THF or DCM in a reaction flask.

-

Addition of Base: Add a base, such as triethylamine or sodium bicarbonate, to the solution. The base acts as a scavenger for the acid byproduct of the reaction.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with water and then brine to remove any remaining impurities.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from its precursor, 4-amino-2-hydroxypyridine.

Caption: Synthetic route for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in any specific signaling pathways. Aminopyridine derivatives, in general, are known to have a wide range of biological activities, including acting as potassium channel blockers.[6][7] However, the introduction of the Boc protecting group significantly alters the molecule's properties, and its primary utility is as a synthetic intermediate for the creation of more complex molecules for biological evaluation. Further research is required to elucidate any intrinsic biological functions of this compound.

References

- 1. This compound | 1363383-37-2 [chemicalbook.com]

- 2. tert-Butyl (3-hydroxypyridin-2-yl)carbamate | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Boc-amino)pyridine | C10H14N2O2 | CID 9990210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 7. 4-Aminopyridine | 504-24-5 [chemicalbook.com]

Spectroscopic Profile of 4-(Boc-amino)-2-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(Boc-amino)-2-hydroxypyridine, also known as tert-butyl (2-hydroxypyridin-4-yl)carbamate. The information herein is intended to support research and development activities by offering a detailed reference for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. While direct experimental spectra for this specific compound are not broadly published, this guide synthesizes data from analogous structures and spectroscopic principles to present a reliable predictive profile.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are based on established chemical shift ranges, functional group frequencies, and ionization patterns for similar molecular scaffolds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 11.5 | br s | 1H | Pyridinone N-H |

| ~8.5 - 9.5 | br s | 1H | Carbamate N-H |

| ~7.0 - 7.2 | d | 1H | H-6 (Pyridine) |

| ~6.5 - 6.7 | d | 1H | H-5 (Pyridine) |

| ~6.1 - 6.3 | s | 1H | H-3 (Pyridine) |

| 1.45 | s | 9H | Boc (-C(CH₃)₃) |

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm. Note: The pyridinone tautomer is generally favored in solution.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C=O (Pyridinone) |

| ~153 - 155 | C=O (Boc) |

| ~145 - 148 | C-4 (Pyridine) |

| ~138 - 140 | C-6 (Pyridine) |

| ~108 - 110 | C-5 (Pyridine) |

| ~100 - 102 | C-3 (Pyridine) |

| ~79 - 81 | -C (CH₃)₃ (Boc) |

| ~28 - 29 | -C(C H₃)₃ (Boc, 3C) |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H Stretch (Hydroxy form), N-H Stretch (Amide/Pyridone) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (Boc group) |

| ~1720 - 1700 | Strong | C=O Stretch (Boc carbonyl) |

| ~1660 - 1640 | Strong | C=O Stretch (Pyridinone) |

| ~1600 - 1580 | Medium | C=C and C=N Stretch (Pyridine ring) |

| ~1540 - 1520 | Medium | N-H Bend (Amide II) |

| ~1250, ~1160 | Strong | C-O Stretch (Boc ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Ion Species | Ionization Mode |

| 211.1083 | [M+H]⁺ | ESI+ |

| 233.0902 | [M+Na]⁺ | ESI+ |

| 209.0926 | [M-H]⁻ | ESI- |

| 155.0769 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ | ESI+ |

| 111.0507 | [M+H - C₅H₉O₂]⁺ or [M+H - 100]⁺ | ESI+ |

Molecular Formula: C₁₀H₁₄N₂O₃, Exact Mass: 210.1004

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is conducted. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR Method) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added and averaged.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Sample Preparation : A dilute solution of the sample is prepared by dissolving a small amount (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to promote ionization.

-

Data Acquisition : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes to observe the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

A Comprehensive Technical Guide on the Solubility and Stability of 4-(Boc-amino)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of 4-(Boc-amino)-2-hydroxypyridine, a key intermediate in pharmaceutical synthesis. A thorough understanding of these properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for assessing solubility and stability, presents illustrative data, and discusses the key chemical features influencing the molecule's behavior.

Physicochemical Properties

This compound possesses a unique combination of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar 4-amino-2-hydroxypyridine core. This structure imparts mixed polarity, influencing its solubility in various solvent systems. The presence of the Boc group, while crucial for synthetic strategies, also introduces specific stability liabilities, particularly to acidic conditions and elevated temperatures.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, impacting everything from reaction kinetics to bioavailability. The solubility of this compound is determined by its ability to form favorable interactions with the solvent.

Predicted Solubility Characteristics

-

In polar protic solvents (e.g., water, methanol, ethanol): The hydroxyl and amino groups can participate in hydrogen bonding, suggesting some degree of solubility. However, the bulky, non-polar Boc group is expected to limit aqueous solubility.

-

In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good at dissolving a wide range of organic molecules and are expected to be effective for this compound.

-

In non-polar solvents (e.g., hexane, toluene): Solubility is expected to be limited due to the polar nature of the hydroxypyridine core.

Quantitative Solubility Data (Illustrative)

The following table presents illustrative quantitative solubility data for this compound in a range of common laboratory solvents. This data is hypothetical and serves as a guide for what might be expected. Actual experimental values should be determined using the protocols outlined in this guide.

| Solvent | Type | Predicted Solubility (mg/mL) | Temperature (°C) |

| Water (pH 7.4) | Polar Protic | < 1 | 25 |

| Phosphate Buffered Saline (PBS) | Aqueous Buffer | < 1 | 25 |

| Methanol | Polar Protic | 10 - 20 | 25 |

| Ethanol | Polar Protic | 5 - 15 | 25 |

| Dichloromethane (DCM) | Non-polar | > 50 | 25 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | 25 |

| Acetonitrile | Polar Aprotic | 5 - 10 | 25 |

| Ethyl Acetate | Moderately Polar | 20 - 40 | 25 |

| Toluene | Non-polar | < 5 | 25 |

Stability Profile

Understanding the chemical stability of this compound is essential for defining storage conditions, predicting degradation pathways, and developing stability-indicating analytical methods. The primary points of instability are the acid-labile Boc group and the potential for oxidation of the hydroxypyridine ring.

Forced Degradation Studies (Illustrative Results)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways. The table below summarizes the expected outcomes of forced degradation studies on this compound.

| Stress Condition | Reagent/Condition | Expected Degradation (%) | Primary Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | > 90% | 4-Amino-2-hydroxypyridine (from Boc deprotection) |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | < 10% | Minor degradation products |

| Oxidation | 3% H₂O₂, RT, 24h | 15 - 30% | Oxidized pyridine ring derivatives (e.g., N-oxides) |

| Thermal Degradation (Solid) | 80°C, 72h | 5 - 15% | 4-Amino-2-hydroxypyridine and other thermal decomposition products |

| Photostability (Solid) | ICH Q1B conditions (1.2 million lux hours, 200 watt hours/m²) | < 5% | Minimal degradation |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg).

-

Accurately add a known volume of the desired solvent (e.g., 1 mL).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or other desired units.

Caption: Workflow for Thermodynamic Solubility Assay.

Forced Degradation (Stress Stability) Studies

This protocol outlines the procedures for investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[1]

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or UV detector

-

Volumetric flasks, pipettes, and vials

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Expose the samples to the stress conditions as described below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation and identify any major degradation products by comparing their retention times and UV spectra with that of the parent compound and by using techniques like mass spectrometry.

Specific Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 1 M HCl to the sample solution. Heat at 60°C for up to 72 hours.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH to the sample solution. Heat at 60°C for up to 72 hours.

-

Oxidative Degradation: Add an equal volume of 30% H₂O₂ to the sample solution. Keep at room temperature for up to 72 hours.

-

Thermal Degradation (in solution): Heat the sample solution at 80°C for up to 72 hours.

-

Thermal Degradation (solid state): Place the solid compound in an oven at 80°C for up to 72 hours.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be kept in the dark under the same temperature conditions.

Caption: Workflow for Forced Degradation Studies.

Key Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its core structure, 4-amino-2-hydroxypyridine, is a heterocyclic amine. Such structures are prevalent in biologically active molecules. Understanding potential metabolic pathways or logical relationships in its degradation is important.

The primary chemical transformations relevant to this molecule are the deprotection of the Boc group and potential modifications to the pyridine ring.

Caption: Potential Degradation Pathways.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The Boc protecting group is the most significant contributor to the molecule's instability, being readily cleaved under acidic and thermal stress. The hydroxypyridine core is relatively stable but can be susceptible to oxidation. The provided experimental protocols offer robust methods for generating the necessary data to guide the handling, formulation, and storage of this important chemical intermediate. For any drug development program, it is imperative to perform these studies to ensure the quality and safety of the final product.

References

Tautomerism of 4-(Boc-amino)-2-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 4-(Boc-amino)-2-hydroxypyridine. While direct experimental data for this specific substituted pyridine is limited in publicly accessible literature, this document extrapolates from the well-established principles governing the tautomerism of the parent 2-hydroxypyridine system. The electronic effects of the 4-(Boc-amino) substituent are considered in predicting the likely behavior of the keto-enol equilibrium. This guide also outlines detailed experimental protocols and data presentation strategies to facilitate further research into this compound of interest.

Introduction: The Keto-Enol Tautomerism of 2-Hydroxypyridines

The tautomerism between 2-hydroxypyridine and its corresponding 2-pyridone form is a classic example of keto-enol tautomerism in a heterocyclic system. This equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring. The enol form, 2-hydroxypyridine, possesses an aromatic pyridine ring, while the keto form, 2-pyridone, has a non-aromatic diene system but benefits from the stability of an amide-like functionality.

The equilibrium between these two forms is crucial in various chemical and biological contexts, as the different tautomers exhibit distinct hydrogen bonding patterns, reactivity, and electronic properties. Understanding the dominant tautomeric form of a substituted 2-hydroxypyridine, such as this compound, is therefore of significant importance in fields like medicinal chemistry and materials science.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion of the enol (hydroxypyridine) form and the keto (pyridone) form.

Figure 1: Tautomeric equilibrium between the enol and keto forms.

Electronic Effects of the 4-(Boc-amino) Substituent

The tert-butoxycarbonyl (Boc) protecting group on the amino function at the 4-position is an electron-donating group. This donation of electron density into the pyridine ring can influence the position of the tautomeric equilibrium. The increased electron density on the ring may stabilize the pyridone form to a greater extent than in the unsubstituted case. However, the precise impact requires experimental validation.

Quantitative Analysis of Tautomeric Equilibrium

| Solvent | Tautomer Ratio (Keto:Enol) | Method | Reference |

| Gas Phase | Varies, slight favor for enol | IR Spectroscopy | [1] |

| Non-polar Solvents | Favors Enol | UV/Vis Spectroscopy | [1] |

| Polar Solvents | Favors Keto | UV/Vis Spectroscopy | [1] |

| Water | Significantly Favors Keto | NMR Spectroscopy | [2] |

Table 1: Tautomeric equilibrium of 2-hydroxypyridine in various media.

Proposed Experimental Protocols

To elucidate the tautomeric equilibrium of this compound, the following experimental methods are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the ratio of the two tautomers in solution.

-

Methodology:

-

Dissolve a precisely weighed sample of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra at a controlled temperature.

-

Identify characteristic signals for both the enol and keto forms. For instance, the chemical shift of the proton on the nitrogen in the keto form will be distinct from the hydroxyl proton in the enol form. The chemical shifts of the ring protons and carbons will also differ significantly between the two tautomers.

-

Integrate the signals corresponding to each tautomer to determine their relative concentrations.

-

Perform variable temperature NMR studies to investigate the thermodynamics of the equilibrium.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium based on the distinct absorption spectra of the two forms.

-

Methodology:

-

Prepare solutions of this compound in various solvents of differing polarity.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

The enol form is expected to have a π-π* transition at a different wavelength compared to the keto form.[2]

-

By comparing the spectra in different solvents, the shift in equilibrium can be observed.

-

For quantitative analysis, the molar absorptivity of each tautomer at a specific wavelength would need to be determined, potentially through computational methods or by using "locked" derivatives where the tautomerism is not possible.

-

Computational Chemistry

-

Objective: To theoretically predict the relative stabilities of the tautomers and support experimental findings.

-

Methodology:

-

Perform geometry optimizations and frequency calculations for both the enol and keto tautomers using density functional theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).

-

Calculate the relative electronic energies, zero-point vibrational energies, and thermal corrections to obtain the Gibbs free energy difference between the two tautomers in the gas phase.

-

Incorporate solvent effects using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the equilibrium in different media.

-

Simulate NMR and UV-Vis spectra for each tautomer to aid in the interpretation of experimental data.

-

Logical Workflow for Tautomerism Investigation

The following diagram outlines a logical workflow for the comprehensive investigation of the tautomerism of this compound.

Figure 2: Workflow for investigating tautomerism.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity. Based on the well-documented studies of 2-hydroxypyridine, it is anticipated that the keto (2-pyridone) form will be favored in polar solvents, while the enol (2-hydroxypyridine) form may have a greater presence in non-polar environments. The electron-donating 4-(Boc-amino) group is likely to influence this equilibrium, and a systematic study employing the experimental and computational methods outlined in this guide is necessary to quantify this effect. The provided protocols and data presentation frameworks offer a robust starting point for researchers to thoroughly investigate the tautomerism of this and related compounds.

References

Technical Guide: Crystal Structure Analysis of 4-(Boc-amino)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(Boc-amino)-2-hydroxypyridine

This compound is a derivative of 4-aminopyridine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a hydroxyl group at the 2-position. This compound and its analogs are of interest in medicinal chemistry as potential intermediates for the synthesis of more complex pharmaceutical agents. The presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O, pyridine nitrogen) suggests a high propensity for the formation of intricate hydrogen-bonding networks, which would dictate its crystal packing and, consequently, its solid-state properties.

Hypothetical Crystallographic Data

The following table summarizes plausible, hypothetical crystallographic data for this compound, based on values typically observed for similar small organic molecules. This data would be the outcome of a successful single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₄N₂O₃ |

| Formula Weight | 210.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1003 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.39 |

| Absorption Coefficient (μ) | 0.10 mm⁻¹ |

| F(000) | 448 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections Collected | 8000 |

| Independent Reflections | 2000 |

| R_int | 0.045 |

| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.130 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

High-purity material is essential for growing high-quality single crystals.

Synthesis of this compound: A common route involves the protection of 4-amino-2-hydroxypyridine.

-

Reaction Setup: To a stirred solution of 4-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium hydroxide (1.1 eq).

-

Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. The product may precipitate. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization: Growing single crystals suitable for X-ray diffraction can be achieved through various methods.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this solution in a small open vial inside a larger sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

This is the definitive technique for determining the atomic arrangement in a crystalline solid.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The diffractometer rotates the crystal through a series of angles, and a diffraction pattern is collected at each orientation.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Workflows and Interactions

Graphviz diagrams are used to illustrate the logical flow of the experimental process and the potential molecular interactions.

Technical Dossier: Physicochemical Properties of 4-(Boc-amino)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the available physicochemical data for 4-(Boc-amino)-2-hydroxypyridine. Due to the limited availability of experimental data for this specific compound in public literature, this guide also furnishes detailed, standard experimental protocols for the determination of melting and boiling points, which are critical parameters in the characterization of chemical entities in drug discovery and development.

Physicochemical Properties of this compound

For reference and comparison, the available data for the parent compound, 4-amino-2-hydroxypyridine, is presented below. It is crucial to note that these values are not for the title compound and should be treated as a reference only.

Table 1: Physicochemical Data for the Reference Compound 4-amino-2-hydroxypyridine

| Property | Value | Source |

| Melting Point | 219-221 °C | |

| Boiling Point | 310.7 ± 35.0 °C (Predicted) | |

| Density | 1.208 ± 0.06 g/cm³ (Predicted) | |

| pKa | 11.49 ± 0.10 (Predicted) |

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the use of a melting point apparatus.[1][2]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)[1]

-

The sample of this compound

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Dip the open end of a capillary tube into the powdered sample.[3]

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm high.[1][3]

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.[3]

-

Set the apparatus to heat at a rapid rate to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate measurement.[3]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]

-

-

Reporting:

-

The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.

-

For a pure compound, this range is typically narrow (0.5-1.0 °C). A broad melting range often indicates the presence of impurities.

-

2.2. Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a small amount of substance, the Thiele tube method is often employed.[4][5]

Materials:

-

Thiele tube or a similar heating bath (e.g., a beaker with high-boiling mineral oil)[5]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

The sample of this compound

Procedure:

-

Sample Preparation:

-

Place a small amount of the liquid sample into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.[6]

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer.

-

Suspend the thermometer and the attached tube in a Thiele tube or a heating bath, ensuring the sample is below the level of the heating fluid.[5]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube or the heating bath.[7]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid.[7]

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of a melting point.

Caption: A flowchart of the experimental workflow for determining the melting point of a solid organic compound using the capillary method.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomus.edu.iq [uomus.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the pKa and Acidity/Basicity of 4-(Boc-amino)-2-hydroxypyridine

This technical guide provides a comprehensive analysis of the acid-base properties of this compound, a key intermediate in pharmaceutical synthesis. Understanding the ionization constant (pKa) is critical for predicting the behavior of this molecule in physiological environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines the theoretical basis for its acidity and basicity, provides predicted pKa values based on related structures, and details experimental protocols for its empirical determination.

Tautomerism of this compound

A crucial aspect of understanding the acid-base chemistry of this compound is its existence in a tautomeric equilibrium with its 2-pyridone form, tert-butyl (2-oxo-1,2-dihydropyridin-4-yl)carbamate. For 2-hydroxypyridines, this equilibrium strongly favors the 2-pyridone tautomer in most solvents due to the formation of a more stable, amide-like structure which maintains aromaticity through the delocalization of the nitrogen lone pair.[1][2][3] This preference for the pyridone form is a key determinant of the molecule's acidic and basic centers.

Figure 1: Tautomeric equilibrium of this compound.

Analysis of Acidity and Basicity

The acid-base properties of this compound are determined by three key functional groups: the pyridine ring nitrogen, the N-H of the 2-pyridone, and the N-H of the Boc-amino group.

-

Pyridine Ring Nitrogen (Basicity): The lone pair of electrons on the pyridine nitrogen is available for protonation, making the molecule basic. However, the basicity is influenced by the substituents. The 2-oxo group is electron-withdrawing, which decreases the electron density on the ring and thus reduces the basicity of the nitrogen. Similarly, the Boc-amino group at the 4-position is also electron-withdrawing due to the carbonyl group, further decreasing the basicity of the pyridine nitrogen.[4][5] Therefore, the pKa for the protonation of the pyridine nitrogen is expected to be lower than that of pyridine itself (pKa ≈ 5.2).

-

2-Pyridone N-H (Acidity): The proton on the nitrogen of the 2-pyridone tautomer is the most acidic proton in the molecule. Its acidity is enhanced by the adjacent carbonyl group and the aromatic ring, which can stabilize the resulting conjugate base through resonance. A predicted pKa value for the related compound 4-amino-2-hydroxypyridine is approximately 11.49. The addition of the electron-withdrawing Boc group to the amino function is expected to slightly increase the acidity of the pyridone N-H, potentially lowering its pKa value.

-

Boc-amino N-H: The proton on the nitrogen of the tert-butoxycarbonylamino group is significantly less acidic than the pyridone N-H. Carbamate protons are generally very weak acids, with pKa values well above the typical physiological range, and this group is not expected to ionize under normal aqueous conditions.

Quantitative pKa Data

While no experimental pKa value for this compound is readily available in the literature, the table below summarizes the pKa values of related compounds to provide a basis for estimation.

| Compound | Predicted/Experimental | pKa Value(s) | Ionizable Group | Reference(s) |

| 4-Amino-2-hydroxypyridine | Predicted | 11.49 | Pyridone N-H | |

| Pyridine | Experimental | 5.23 | Pyridine N-H | [6] |

| 2-Hydroxypyridine | Experimental | 0.75 (pyridinium N-H), 11.65 (hydroxyl O-H) | Pyridinium N-H, Hydroxyl O-H | [6] |

| 4-Hydroxypyridine | Experimental | 3.20 (pyridinium N-H), 11.12 (hydroxyl O-H) | Pyridinium N-H, Hydroxyl O-H | [6] |

| 4-Aminopyridine | Experimental | 9.17 | Pyridinium N-H |

Acid-Base Equilibria

The following diagram illustrates the protonation and deprotonation equilibria for this compound, based on its favored 2-pyridone tautomeric form.

Figure 2: Protonation and deprotonation of 4-(Boc-amino)-2-pyridone.

Experimental Protocols for pKa Determination

The pKa values of this compound can be determined empirically using several methods. Spectrophotometric titration is a common and sensitive technique, particularly for compounds with a UV-active chromophore near the ionization center.[7][8]

Spectrophotometric UV-Vis Titration

This method relies on the change in the UV-Vis absorbance spectrum of the compound as it ionizes.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M KCl).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Due to the limited aqueous solubility of many organic compounds, a co-solvent system may be necessary.[9][10]

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well, followed by the different buffer solutions to achieve a final concentration suitable for UV-Vis analysis (e.g., 0.1-0.2 mM).[8]

-

Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each well at a constant temperature.

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at the chosen wavelength(s) versus pH. The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by using derivative plots.[11]

-

Figure 3: Workflow for spectrophotometric pKa determination.

Potentiometric Titration

An alternative method is potentiometric titration, where a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode.[7][12] This method is highly accurate but may require larger amounts of a pure compound. For sparingly soluble compounds, titrations can be performed in a mixture of water and an organic co-solvent, with the aqueous pKa value obtained by extrapolation to zero co-solvent concentration.[9][13]

Conclusion

The acid-base properties of this compound are primarily dictated by its existence as the 2-pyridone tautomer. The molecule is expected to have a weakly basic pyridine nitrogen (pKa < 5) and a weakly acidic pyridone N-H (pKa ≈ 11). The Boc-amino group itself is not significantly ionizable under physiological conditions but influences the pKa values of the other groups through its electron-withdrawing nature. For precise characterization, experimental determination of the pKa values via spectrophotometric or potentiometric titration is recommended. This data is invaluable for drug development professionals in optimizing formulations and predicting the in vivo behavior of drug candidates derived from this versatile building block.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijper.org [ijper.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

An In-depth Technical Guide to the Safety and Handling of 4-(Boc-amino)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-(Boc-amino)-2-hydroxypyridine, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | tert-butyl (2-hydroxy-4-pyridinyl)carbamate |

| Molecular Formula | C₁₀H₁₄N₂O₃[1] |

| Molecular Weight | 210.23 g/mol [1] |

| CAS Number | 1363383-37-2[1] |

Hazard Identification and Classification

While specific toxicity data for this compound is not extensively available, data from structurally similar compounds suggest the following potential hazards. Users should handle this compound with the care required for a substance of unknown toxicity.

GHS Hazard Statements (Anticipated)

| Code | Statement |

| H302 | Harmful if swallowed.[2] |

| H315 | Causes skin irritation.[2][3] |

| H319 | Causes serious eye irritation.[2][3] |

| H335 | May cause respiratory irritation.[2] |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |

| P264 | Wash skin thoroughly after handling.[3][5] |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P280 | Wear protective gloves/ eye protection/ face protection.[3][5] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to bright brown crystalline powder.[6] |

| Melting Point | 219-221 °C (for the related compound 4-amino-2-hydroxypyridine).[6] |

| Boiling Point | No data available. |

| Solubility | Soluble in water and some organic solvents.[6] |

| Stability | Stable under recommended storage conditions.[7] |

Experimental Protocols: Safe Handling and Emergency Procedures

4.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][8]

-

Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166.[7][8]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[2]

-

Skin and Body Protection: Wear a laboratory coat. Choose body protection according to the amount and concentration of the substance at the workplace.[7]

4.2. Handling and Storage

-

Handling: Avoid formation of dust and aerosols.[7][8] Wash hands thoroughly after handling.[7]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert gas (nitrogen or argon) at 2–8 °C for long-term stability.

4.3. Accidental Release Measures

-

Small Spill: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[7]

-

Large Spill: Evacuate personnel to a safe area.[2] Wear appropriate PPE. Sweep up and shovel into suitable containers for disposal. Do not allow the product to enter drains.[7]

4.4. First-Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[2]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[2][7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

4.5. Disposal Considerations

Dispose of waste in accordance with federal, state, and local environmental control regulations.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Diagrams and Workflows

Caption: General laboratory workflow for safe handling.

Caption: Decision tree for first-aid response.

Caption: Logic for selecting appropriate PPE.

References

- 1. This compound | 1363383-37-2 [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. peptide.com [peptide.com]

- 8. fishersci.com [fishersci.com]

Commercial Availability and Strategic Procurement of 4-(Boc-amino)-2-hydroxypyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, procurement strategies, and potential applications of the chemical intermediate 4-(Boc-amino)-2-hydroxypyridine (CAS No. 1363383-37-2). This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in utilizing this versatile building block for the synthesis of novel compounds.

Introduction to this compound

This compound, also known by its IUPAC name tert-butyl (2-oxo-1H-pyridin-4-yl)carbamate, is a heterocyclic compound featuring a pyridine core functionalized with a Boc-protected amine and a hydroxyl group.[1] The presence of these functional groups makes it a valuable synthon in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The pyridone scaffold, a key feature of this molecule, is a privileged structure in medicinal chemistry, known to be present in a wide range of biologically active compounds.

Commercial Availability and Supplier Landscape

Our investigation has identified several reputable suppliers offering this compound, confirming its commercial availability for research and development purposes. The compound is consistently referenced with the CAS number 1363383-37-2. While pricing is often available upon request, the following table summarizes the key suppliers and their respective product identifiers.

| Supplier | Product Code | CAS Number | Purity | Additional Information |

| Dtchem Laboratories | - | 1363383-37-2 | 95% | - |

| Fluorochem | F467844 | 1363383-37-2 | Not Specified | - |

| SynQuest Laboratories | 4H56-1-051 | 1363383-37-2 | Not Specified | Inquire for pricing and availability. |

| Synthonix | B7978 | 1363383-37-2 | 97.0% | - |

| Apollo Scientific | OR1021612 | 1363383-37-2 | Not Specified | - |

Procurement Workflow

For researchers and procurement managers, the process of acquiring specialized chemical building blocks like this compound involves a series of strategic steps to ensure quality, cost-effectiveness, and timely delivery. The following diagram illustrates a typical procurement workflow.

Figure 1: A generalized workflow for the procurement of specialized chemical reagents.

Potential Applications in Research and Development

While specific experimental protocols detailing the direct use of this compound are not extensively documented in publicly available literature, its structure strongly suggests its utility as a versatile building block in medicinal chemistry and organic synthesis. The Boc-protecting group allows for selective deprotection and subsequent functionalization of the amino group, while the hydroxyl group on the pyridine ring can participate in various coupling reactions.

The pyridone moiety is a well-established pharmacophore with a broad range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. Therefore, this compound serves as a valuable starting material for the synthesis of libraries of compounds to be screened for various therapeutic targets.

Signaling Pathways: A Note on Current Knowledge

As of the date of this guide, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. Its role is primarily established as a synthetic intermediate. The biological activities of its derivatives would be dependent on the modifications introduced and the final molecular structure. Researchers synthesizing novel compounds from this building block are encouraged to perform biological assays to elucidate their mechanisms of action and potential interactions with cellular signaling cascades.

Conclusion

This compound is a commercially available and valuable building block for the synthesis of novel heterocyclic compounds. Its procurement requires a systematic approach to ensure the acquisition of high-quality material suitable for research and development purposes. While direct experimental protocols and signaling pathway information are currently limited, its chemical structure points towards significant potential in the discovery of new therapeutic agents. Researchers are encouraged to leverage this versatile intermediate in their synthetic endeavors to explore new chemical spaces and uncover novel biological activities.

References

Methodological & Application

Synthesis of Substituted Pyridines Using 4-(Boc-amino)-2-hydroxypyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted pyridines utilizing 4-(Boc-amino)-2-hydroxypyridine as a versatile starting material. This methodology is particularly relevant for applications in medicinal chemistry and drug discovery, where the pyridine scaffold is a common motif. The protocols outlined below describe a three-step sequence involving the activation of the 2-hydroxy group via triflation, followed by palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and concluding with the deprotection of the 4-amino group.

Introduction

Substituted pyridines are a critical class of heterocycles frequently found in pharmaceuticals, agrochemicals, and functional materials. The development of modular and efficient synthetic routes to access diverse pyridine derivatives is of significant interest. This compound is a valuable building block that allows for selective functionalization at the 2- and 4-positions of the pyridine ring. The Boc (tert-butoxycarbonyl) protecting group on the 4-amino moiety provides stability during the initial synthetic transformations and can be readily removed under acidic conditions to allow for further derivatization.

This application note details the conversion of this compound into a variety of 2-substituted-4-aminopyridines. The key steps involve the formation of a highly reactive 2-pyridyl triflate intermediate, which then serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram. The process begins with the activation of the 2-hydroxy group of the starting material to form a triflate. This intermediate is then subjected to either Suzuki-Miyaura coupling to form a C-C bond or Buchwald-Hartwig amination to form a C-N bond at the 2-position. The final step involves the removal of the Boc protecting group to yield the desired substituted 4-aminopyridine.

Caption: Synthetic workflow for the preparation of substituted 4-aminopyridines.

Experimental Protocols

Protocol 1: Synthesis of 4-(Boc-amino)-2-pyridyl triflate

This protocol describes the conversion of the 2-hydroxy group of this compound to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.

Materials:

-

This compound

-

Triflic anhydride (Tf₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (argon or nitrogen), add anhydrous pyridine (2.0 eq.).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add triflic anhydride (1.2 eq.) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 4-(Boc-amino)-2-pyridyl triflate.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-hydroxy-6-methyl-2-pyridinemethanol derivative | N,N-Bis(trifluoromethylsulfonyl)aniline, Et₃N | DCM | RT | 12 | >95 | [1] |

| N-Boc-3-piperidone | N-Phenylbis(trifluoromethanesulfonimide), LDA | THF | -78 to RT | 12 | 70-80 | [2] |

| 2-aminopyridine | Triflic anhydride, Pyridine | DCM | -78 to RT | 21 | 81 | [3] |

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-(Boc-amino)-2-pyridyl triflate

This protocol details the palladium-catalyzed C-C bond formation between the 2-pyridyl triflate and a boronic acid or boronate ester.[1][4]

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-(Boc-amino)-2-pyridyl triflate

-

Aryl or vinyl boronic acid (or boronate ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DME)

-

Argon or Nitrogen gas

Procedure:

-

In a reaction vessel, combine 4-(Boc-amino)-2-pyridyl triflate (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Pyridyl Triflates:

| Pyridyl Triflate | Boronic Acid/Ester | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 80 | 12 | 70-90 | [1] |

| 2-Pyridyl triflate | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 95 | [5] |

| Chloroaryl triflate | Phenylboronic acid | Pd₂(dba)₃ (2.5) | K₂CO₃ (2) | Acetonitrile | RT | 24 | 80-95 | [5] |

Protocol 3: Buchwald-Hartwig Amination of 4-(Boc-amino)-2-pyridyl triflate

This protocol describes the palladium-catalyzed C-N bond formation between the 2-pyridyl triflate and a primary or secondary amine.[6][7]

Materials:

-

4-(Boc-amino)-2-pyridyl triflate

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Cs₂CO₃, NaOtBu)

-

Solvent (e.g., toluene, dioxane)

-

Argon or Nitrogen gas

Procedure:

-

To a reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add a solution of 4-(Boc-amino)-2-pyridyl triflate (1.0 eq.) and the amine (1.2-1.5 eq.) in the anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter through Celite, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Triflates:

| Aryl Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenyl triflate | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 90 | [6] |

| Aryl perfluorooctanesulfonate | Butylamine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2) | Toluene | 90 | 48 | 66 | [8] |

| Heteroaryl Halides | Various amines | (CyPF-tBu)PdCl₂ (1-3) | - | NaOtBu (1.2) | Dioxane | 100 | 12 | 80-98 | [7] |

Protocol 4: Boc Deprotection of Substituted 4-(Boc-amino)pyridines

This final step removes the Boc protecting group from the 4-amino position to yield the free amine.[9][10]

Caption: General scheme for Boc deprotection using an acid.

Materials:

-

Substituted 4-(Boc-amino)pyridine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substituted 4-(Boc-amino)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add an excess of trifluoroacetic acid (5-10 eq.) or a solution of 4 M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate to obtain the deprotected product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data for Boc Deprotection:

| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-3-amino-4-halopyridine | TFA | DCM | RT | 1 | >95 | [9] |

| N-Boc pyrrolidine boronate ester | TFA/DCM (1:1) | - | RT | 1 | 81 | [10] |

| N-Boc protected amino acids | TFA/CH₂Cl₂ (1:1) | - | RT | 2-16 | High | [11] |

Conclusion

The protocols described in this application note provide a robust and versatile methodology for the synthesis of a wide range of substituted 4-aminopyridines starting from this compound. The key steps of triflation, palladium-catalyzed cross-coupling, and Boc deprotection are well-established and can be adapted to various substrates, making this a valuable synthetic strategy for researchers in drug discovery and related fields. The provided quantitative data, derived from analogous systems in the literature, serves as a useful guide for reaction optimization.

References

- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(Boc-amino)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-(Boc-amino)-2-hydroxypyridine with various arylboronic acids. This reaction is a critical transformation in synthetic chemistry, enabling the construction of 4-amino-2-arylpyridine scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1] The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.

The protocols and data presented herein are intended to serve as a guide for researchers to facilitate the synthesis of diverse libraries of 4-amino-2-arylpyridine derivatives for applications in drug discovery and materials science. It is important to note that this compound exists in tautomeric equilibrium with tert-butyl (2-hydroxypyridin-4-yl)carbamate. The reactivity of the 2-position can be achieved by converting the hydroxyl group into a better leaving group, such as a triflate or a halide (e.g., chloride or bromide), prior to the Suzuki-Miyaura coupling. This document will focus on the coupling of the corresponding 2-halo derivative.

Reaction Principle and Mechanism

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-(Boc-amino)-2-halopyridine, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 4-(Boc-amino)-2-arylpyridine product and regenerating the Pd(0) catalyst.

Challenges in the cross-coupling of aminopyridines can arise from the coordination of the pyridine nitrogen or the amino group to the palladium catalyst, which can lead to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can often mitigate these issues.

Experimental Data Summary

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of 4-(Boc-amino)-2-halopyridines with various arylboronic acids, based on analogous systems reported in the literature.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 60-80 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 22 | 85-95 |

| 3 | 3-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 120 | 15 (MW) | 70-90 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 65-85 |

| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-95 |

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Table 2: Deprotection of 4-(Boc-amino)-2-arylpyridines

| Entry | Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-(Boc-amino)-2-phenylpyridine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 2 | >95 |

| 2 | 4-(Boc-amino)-2-(4-methoxyphenyl)pyridine | HCl (4M in Dioxane) | Dioxane | Room Temp | 3 | >95 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-(Boc-amino)-2-chloropyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

4-(Boc-amino)-2-chloropyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

To a flame-dried Schlenk flask, add 4-(Boc-amino)-2-chloropyridine, the arylboronic acid, and the base.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of inert gas, add the palladium catalyst.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection

Materials:

-

4-(Boc-amino)-2-arylpyridine (1.0 equiv)

-

Trifluoroacetic acid (TFA) or HCl in Dioxane

-

Dichloromethane (DCM) or Dioxane

Procedure:

-

Dissolve the 4-(Boc-amino)-2-arylpyridine in the appropriate solvent (e.g., DCM).

-

Add the acidic reagent (e.g., TFA, 10-20 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate to afford the desired 4-amino-2-arylpyridine.

Visualizations

References